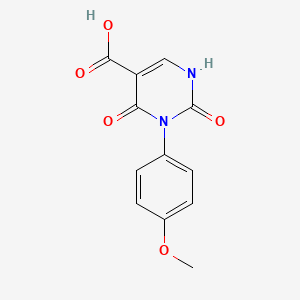

3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-19-8-4-2-7(3-5-8)14-10(15)9(11(16)17)6-13-12(14)18/h2-6H,1H3,(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDSCLPKENAFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, also known by its CAS number 75837-81-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₁₂H₉N₃O₃

- Molecular Weight : 243.22 g/mol

- Melting Point : 315–318 °C

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in various studies. Compounds containing the pyrimidine ring structure have been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage. This activity is crucial in preventing diseases linked with oxidative stress such as cancer and neurodegenerative disorders .

Cytotoxicity and Cancer Research

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to its interaction with specific cellular pathways that regulate cell survival and proliferation .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study (2020) | Demonstrated effective inhibition of E. coli and S. aureus growth with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Antioxidant Efficacy (2021) | Showed a significant reduction in DPPH radical scavenging activity at concentrations above 100 µM. |

| Cytotoxicity Assay (2022) | Induced apoptosis in MCF-7 breast cancer cells at IC50 values of approximately 30 µM after 48 hours of treatment. |

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.

- DNA Interaction : It can intercalate into DNA strands, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound helps maintain redox balance within cells.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

MTDTP has been investigated for its potential therapeutic effects. Notably:

- Antimicrobial Activity : Research indicates that MTDTP exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : MTDTP has shown promise in cancer research, particularly in targeting specific cancer cell lines. In vitro studies reported that it induces apoptosis in human cancer cells by activating caspase pathways .

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of MTDTP on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress.

Synthetic Applications

MTDTP serves as an important intermediate in organic synthesis. Its derivatives can be synthesized for various applications:

- Synthesis of Pyrimidine Derivatives : MTDTP can be utilized as a starting material for synthesizing other pyrimidine-based compounds that have pharmaceutical relevance .

Data Table: Synthetic Routes

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Alkylation | MTDTP + Alkyl Halide | 85 |

| Condensation | MTDTP + Amine | 78 |

| Cyclization | MTDTP + Carbonyl Compound | 90 |

The biological activity of MTDTP extends beyond antimicrobial and anticancer properties:

- Anti-inflammatory Effects : Preliminary studies suggest that MTDTP may reduce inflammation markers in animal models of arthritis .

- Neuroprotective Effects : Recent research indicates potential neuroprotective effects against neurodegenerative diseases, possibly through modulation of oxidative stress pathways .

Case Study: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers found that MTDTP administration in mice models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. The compound was shown to inhibit the activity of acetylcholinesterase, an enzyme associated with cognitive decline .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of tetrahydropyrimidine derivatives allows for direct comparisons with 3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Key analogs and their properties are outlined below:

Fluorophenyl Analogs

- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1437323-23-3) Structural Difference: Substitution of 4-methoxyphenyl with 4-fluorophenyl. Pharmacokinetic Impact: The electron-withdrawing fluorine atom may reduce metabolic stability compared to the methoxy group .

Ester Derivatives

- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Structural Difference: Thioxo (C=S) replaces dioxo (C=O) at position 2, and a chlorine substituent is present.

Antihypertensive Dihydropyrimidines

- 6-Methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

- Structural Difference : Ethyl ester at position 5 and variable aryl substituents at position 4.

- Activity : These compounds were optimized for α1A receptor antagonism, showing efficacy in treating benign prostatic hyperplasia (BPH) but with higher toxicity profiles compared to carboxylic acid derivatives .

Nucleoside Conjugates

- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-3-(2,4-dimethoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Structural Difference: Incorporation of a sugar moiety (arabinofuranosyl) and benzoyl protective groups. Activity: Designed as nucleoside analogs for antiviral or anticancer applications, with enhanced cellular uptake due to the sugar component .

Comparative Data Table

Key Research Findings

Substituent Effects :

- Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability.

- Electron-withdrawing groups (e.g., fluorine, nitro) improve binding affinity to enzymes like KFase or thymidine phosphorylase .

Functional Group Impact :

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent Biginelli-like reactions, involving condensation of aldehydes, β-keto esters, and urea derivatives. For example, substituted dihydropyrimidines are synthesized using benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde), ethyl acetoacetate, and thiourea in acidic conditions (HCl or acetic acid) . Optimization includes adjusting solvent systems (e.g., ethanol vs. THF), temperature (reflux vs. microwave-assisted synthesis), and catalyst choice (e.g., Lewis acids like FeCl₃). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., intermolecular C=O···H–N interactions) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at C4-phenyl, dioxo groups at C2/C4) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 307.08) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures typically >200°C .

Q. What preliminary biological activities have been reported for this scaffold?

Derivatives show antimicrobial (Gram-positive bacteria inhibition via disruption of cell wall synthesis) and antihypertensive activity (calcium channel modulation in vascular smooth muscle) . Structure-activity relationship (SAR) studies highlight the necessity of the 4-methoxyphenyl group for enhanced lipophilicity and target binding .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidine core be addressed?

Regioselectivity in substitutions (e.g., at C2 vs. C4) is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups (e.g., –NO₂) at the phenyl ring favor C4 functionalization .

- Thiocarbonyl vs. oxo groups : Thiourea derivatives preferentially form 2-thioxo isomers due to sulfur’s polarizability . Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What computational strategies are used to predict binding affinity to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential interactions with enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2). Key steps:

- Ligand preparation : Optimize protonation states at physiological pH (e.g., carboxylic acid deprotonated) .

- Target selection : Use PDB structures (e.g., 1DHF for DHFR) and validate docking poses with MD simulations .

- Binding energy analysis : Rank derivatives based on ΔG values; methoxy substituents enhance hydrophobic interactions .

Q. How can contradictory data in pharmacological studies (e.g., variable antihypertensive efficacy) be resolved?

Discrepancies may arise from:

- Metabolic instability : Assess in vitro microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .

- Off-target effects : Use kinome-wide profiling (e.g., DiscoverX panels) to exclude kinase inhibition .

- Formulation issues : Poor aqueous solubility (logP ~2.5) may reduce bioavailability; consider PEGylation or salt formation (e.g., sodium carboxylate) .

Q. What methods are employed to study the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.